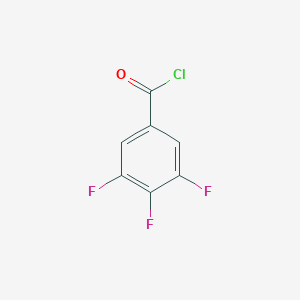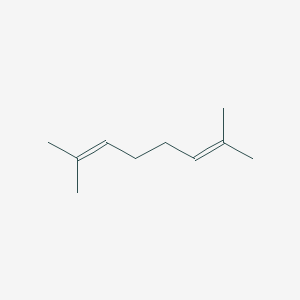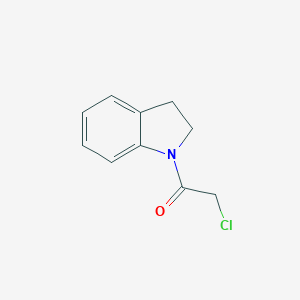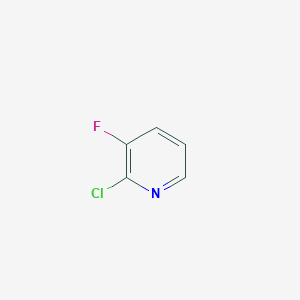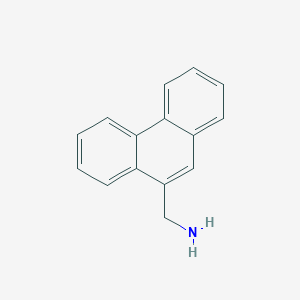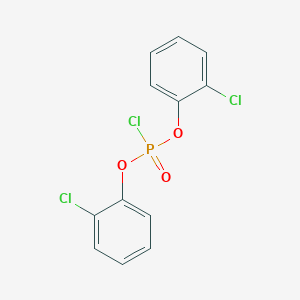
3-Chloropropyltrichlorogermane
Overview
Description
3-Chloropropyltrichlorogermane is an organogermanium compound with the molecular formula C₃H₆Cl₄Ge. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and materials science. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropyltrichlorogermane can be synthesized through the reaction of trichlorogermane with allyl chloride in the presence of a platinum-containing catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{GeCl}_3 + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{GeCl}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropyltrichlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form organogermanium hydrides.
Oxidation Reactions: Oxidation can lead to the formation of germanium oxides or other higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride are typical reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products:
Substitution: Formation of various organogermanium compounds.
Reduction: Production of germanium hydrides.
Oxidation: Generation of germanium oxides.
Scientific Research Applications
3-Chloropropyltrichlorogermane finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Chloropropyltrichlorogermane involves its ability to form stable bonds with various organic and inorganic substrates. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities. These interactions are facilitated by the presence of reactive chlorine atoms and the germanium center, which can participate in various chemical transformations.
Comparison with Similar Compounds
3-Chloropropyltrichlorosilane: Similar in structure but contains silicon instead of germanium.
3-Chloropropyltrimethoxysilane: Contains methoxy groups instead of chlorine atoms.
3-Chloropropyltriethoxysilane: Contains ethoxy groups instead of chlorine atoms.
Uniqueness: 3-Chloropropyltrichlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon analogs. Germanium-containing compounds often exhibit different reactivity patterns and can form more stable complexes with certain substrates, making them valuable in specific applications where silicon compounds may not be as effective.
Properties
IUPAC Name |
trichloro(3-chloropropyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Ge/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMCKNZBNFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531922 | |
| Record name | Trichloro(3-chloropropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19268-40-7 | |
| Record name | Trichloro(3-chloropropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



